An In-depth Technical Guide to the Physical Properties of 5-Bromo-1,2,4-triazole-3-carbonitrile
An In-depth Technical Guide to the Physical Properties of 5-Bromo-1,2,4-triazole-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the known and anticipated physical properties of 5-Bromo-1,2,4-triazole-3-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to deliver not just data, but also the scientific context and experimental rationale crucial for its practical application in a research and development setting.
Molecular Identity and Core Physicochemical Parameters
5-Bromo-1,2,4-triazole-3-carbonitrile is a substituted triazole featuring both a bromine atom and a nitrile group. These functionalities are pivotal in defining its chemical reactivity and intermolecular interactions, which in turn govern its physical properties and potential as a scaffold in drug design or as a functional material.
The fundamental identification and key computed physicochemical parameters are summarized below. These values are foundational for predicting the compound's behavior in various experimental settings.
| Property | Value | Source(s) |
| CAS Number | 1427475-12-4 | [1][2][3] |
| Molecular Formula | C₃HBrN₄ | [1][3] |
| Molecular Weight | 172.97 g/mol | [1] |
| Canonical SMILES | N#CC1=NNC(Br)=N1 | [1][3] |
| Density (calculated) | 2.20 ± 0.1 g/cm³ | |
| LogP (calculated) | 0.43888 | [1] |
| Topological Polar Surface Area (TPSA) | 65.36 Ų | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Rotatable Bonds | 0 | [1] |
Chemical Structure and Tautomerism
The structural representation of 5-Bromo-1,2,4-triazole-3-carbonitrile is crucial for understanding its properties. The 1,2,4-triazole ring is known to exhibit prototropic tautomerism, which can influence its interaction with biological targets and its crystalline structure.
Caption: Chemical structure of 5-Bromo-1H-1,2,4-triazole-3-carbonitrile.
Experimentally Determined and Predicted Physical State
Melting Point Determination: A Protocol
The melting point is a critical parameter for assessing the purity of a crystalline solid. The following protocol outlines the standard procedure for its determination using a capillary melting point apparatus.
Methodology: Capillary Melting Point Determination
Caption: Workflow for determining the melting point of a solid sample.
Solubility Profile: An Experimental Approach
The solubility of 5-Bromo-1,2,4-triazole-3-carbonitrile in various solvents is a key determinant for its application in solution-phase reactions, purification, and formulation. A systematic approach to determining its solubility is outlined below.
Protocol: Qualitative and Quantitative Solubility Assessment
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Qualitative Assessment:
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To a series of vials, add approximately 1-2 mg of the compound.
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Add 0.5 mL of a range of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexanes).
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Observe the dissolution at room temperature with agitation. Classify as soluble, partially soluble, or insoluble.
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Quantitative Assessment (for solvents showing good solubility):
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Prepare a saturated solution by adding an excess of the compound to a known volume of the solvent.
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Stir the mixture at a constant temperature until equilibrium is reached (typically 24 hours).
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Filter the solution to remove undissolved solid.
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Carefully evaporate the solvent from a known volume of the filtrate and weigh the remaining solid to determine the concentration.
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Spectroscopic Characterization
Spectroscopic analysis is indispensable for the structural elucidation and confirmation of 5-Bromo-1,2,4-triazole-3-carbonitrile. While specific spectra for this compound are not publicly available, the following sections describe the expected spectral features based on its structure and general knowledge of similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: A broad singlet in the downfield region (typically δ 13-15 ppm) is expected for the N-H proton of the triazole ring, which is exchangeable with D₂O.
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¹³C NMR: Characteristic signals would include those for the two distinct carbon atoms of the triazole ring, with the carbon bearing the bromine atom being significantly influenced by the halogen's electronegativity. A signal for the nitrile carbon would also be present in a characteristic region of the spectrum.
Infrared (IR) Spectroscopy
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N-H Stretch: A broad absorption band in the region of 3100-3300 cm⁻¹ corresponding to the N-H stretching vibration of the triazole ring.
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C≡N Stretch: A sharp, intense absorption band around 2230-2260 cm⁻¹ characteristic of the nitrile group.
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C=N and N=N Stretches: Absorptions in the fingerprint region (1400-1650 cm⁻¹) corresponding to the stretching vibrations within the triazole ring.
Mass Spectrometry (MS)
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The mass spectrum should exhibit a molecular ion peak (M⁺) and/or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (172.97 g/mol ).
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A characteristic isotopic pattern for a bromine-containing compound (approximately equal intensity for M⁺ and M+2 peaks) would be a definitive feature.
Safety and Handling
Based on the hazard statements provided by chemical suppliers, 5-Bromo-1,2,4-triazole-3-carbonitrile should be handled with care.[3]
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Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]
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Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]
It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

